6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile
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Overview
Description
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile is an intricate chemical compound characterized by its unique structure comprising a triazole and pyridazine ring fused together, linked to a diazepane group. This compound, thanks to its molecular complexity, has garnered interest in various fields of research, including medicinal chemistry, synthetic organic chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile involves a series of well-coordinated steps. The process typically starts with the preparation of the core triazolopyridazine structure, which is synthesized via cyclization reactions involving hydrazine derivatives and suitable nitriles. Following this, the introduction of the diazepane ring is achieved through nucleophilic substitution reactions where a diazepane derivative is reacted with an intermediate triazolopyridazine compound. Finally, the chloronicotinonitrile moiety is appended using chlorination and subsequent nitrile formation reactions.
Industrial Production Methods
For industrial-scale production, the process needs to be streamlined for efficiency and cost-effectiveness. The synthetic route may involve the use of high-throughput reactors and continuous flow systems to manage the complex multi-step reactions. This often includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly on the diazepane ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and PCC are commonly used oxidants.
Reduction: : LiAlH4 and NaBH4 are typical reducing agents.
Substitution: : Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions depending on the nucleophile's nature.
Major Products
The primary products from these reactions include amines, alcohols, and substituted derivatives, each potentially useful as intermediates in further synthesis or as end products in various applications.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is used as a versatile building block for the development of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The triazolopyridazine and diazepane moieties are of particular interest in medicinal chemistry for their potential pharmacological activities. Studies have explored its efficacy in targeting specific biological pathways, making it a candidate for drug development in areas like neuropharmacology and antimicrobial therapy.
Industry
In the materials science domain, this compound is being investigated for its application in developing novel materials with unique electronic and photonic properties.
Mechanism of Action
The mechanism by which 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile exerts its effects is rooted in its ability to interact with biological macromolecules. The compound's triazole and pyridazine rings can bind to enzyme active sites or receptor proteins, modulating their activity. The chloronicotinonitrile moiety may facilitate these interactions by enhancing the compound's binding affinity or specificity. Studies suggest that it can interfere with signaling pathways and metabolic processes, providing a basis for its therapeutic potential.
Comparison with Similar Compounds
When compared to other triazole-pyridazine and diazepane derivatives, 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile stands out due to its unique structural combination and the presence of the chloronicotinonitrile group. Similar compounds often lack this chlorinated nitrile, which can significantly impact their chemical reactivity and biological activity.
Similar Compounds
6-(1,2,4-Triazol-3-yl)pyridazine derivatives: : These compounds share a similar triazole-pyridazine core but differ in the substituents attached.
Diazepane derivatives: : Simple diazepane structures that do not have the fused triazolo-pyridazine ring.
Chloronicotinonitrile derivatives: : Compounds with a similar chloronicotinonitrile moiety but lacking the complex heterocyclic structure.
This detailed exploration of this compound provides insight into its synthesis, chemical properties, and applications, highlighting its significance in various fields of scientific research.
Biological Activity
The compound 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazolo-pyridazine moiety linked to a diazepane structure and a chloronicotinonitrile group. Its molecular formula is C15H16ClN5 with a molecular weight of approximately 305.78 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for microbial survival.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. The mechanism may involve the inhibition of key protein kinases such as c-Met, which is involved in cell proliferation and survival pathways. Inhibition of c-Met could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Central Nervous System Effects
Some analogs within this chemical class have shown promise in modulating central nervous system (CNS) activity, potentially exhibiting anxiolytic or antidepressant effects. Compounds that share structural characteristics with this compound have been evaluated for their ability to affect neurotransmitter systems .
Case Studies and Research Findings
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS effects.
- Signal Transduction Interference : Disruption of signaling pathways linked to cancer cell survival may contribute to its anticancer properties.
Properties
IUPAC Name |
5-chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8/c17-13-8-12(9-18)10-19-16(13)24-5-1-4-23(6-7-24)15-3-2-14-21-20-11-25(14)22-15/h2-3,8,10-11H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIFVCLXMOJOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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